1,3,5-Tris(10-carboxydecyloxy)benzene
Overview
Description
1,3,5-Tris(10-carboxydecyloxy)benzene is a compound with the molecular formula C39H66O9. It is known for its unique structure, which consists of a benzene ring substituted with three decyloxy chains, each terminating in a carboxylic acid group. This compound is often used in the formation of self-assembled monolayers and has applications in various fields, including nanotechnology and materials science .
Preparation Methods
The synthesis of 1,3,5-Tris(10-carboxydecyloxy)benzene typically involves the reaction of 1,3,5-trihydroxybenzene with 10-bromodecanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzene ring are replaced by decyloxy chains. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1,3,5-Tris(10-carboxydecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The decyloxy chains can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. .
Scientific Research Applications
1,3,5-Tris(10-carboxydecyloxy)benzene has a wide range of scientific research applications:
Chemistry: It is used in the formation of self-assembled monolayers, which are important for studying surface chemistry and catalysis.
Mechanism of Action
The mechanism by which 1,3,5-Tris(10-carboxydecyloxy)benzene exerts its effects is primarily through its ability to form self-assembled monolayers. These monolayers can influence the properties of surfaces, such as hydrophobicity and topography, which in turn affect the behavior of molecules interacting with the surface. The molecular targets and pathways involved include the interaction of the carboxylic acid groups with metal ions and the formation of hydrogen bonds with other molecules .
Comparison with Similar Compounds
1,3,5-Tris(10-carboxydecyloxy)benzene can be compared with other similar compounds, such as benzene-1,3,5-tricarboxamide and benzene-1,3,5-tris(10-carboxydecyloxy)benzene derivatives. These compounds share a similar benzene core structure but differ in the nature and length of the substituent chains. The uniqueness of this compound lies in its ability to form stable monolayers with specific surface properties, making it particularly useful for applications in nanotechnology and materials science .
Properties
IUPAC Name |
11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFBTTOOZOQCNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80758077 | |
Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92631-02-2 | |
Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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